Fluorine Substitution Reduces Azetidine Nitrogen pKa by ~1–2 Units Relative to 3-Phenylazetidine
Introduction of fluorine at the 3-position of the azetidine ring, as in 3-fluoro-3-phenylazetidine, reduces the basicity (pKa) of the azetidine nitrogen by approximately 1–2 units compared to the non-fluorinated 3-phenylazetidine. This reduction is attributed to the strong electron-withdrawing (-I) effect of fluorine, which withdraws electron density from the nitrogen center . The effect has been systematically quantified in a comprehensive 2023 study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, which demonstrated that both the number of fluorine atoms and their distance to the protonation center are major factors defining compound basicity .
| Evidence Dimension | pKa (azetidine nitrogen basicity) |
|---|---|
| Target Compound Data | Estimated reduction of ~1–2 pKa units relative to non-fluorinated analog (exact value not reported for this specific compound) |
| Comparator Or Baseline | 3-Phenylazetidine (CAS 4363-13-7) without fluorine substitution; class-level data from mono-fluorinated azetidine series |
| Quantified Difference | ΔpKa ≈ -1 to -2 units (class inference from fluorinated vs. non-fluorinated azetidines) |
| Conditions | pKa measurement in aqueous media; systematic study of mono- and difluorinated saturated heterocyclic amines |
Why This Matters
Lower pKa alters the protonation state of the azetidine nitrogen at physiological pH (7.4), directly impacting membrane permeability and oral bioavailability in drug candidate optimization.
